4-[(6-Methylpyrimidin-4-yl)amino]-N-phenylpiperidine-1-carboxamide
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Overview
Description
4-[(6-Methylpyrimidin-4-yl)amino]-N-phenylpiperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6-Methylpyrimidin-4-yl)amino]-N-phenylpiperidine-1-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Attachment of the Phenyl Group: The phenyl group is introduced via a nucleophilic substitution reaction using a suitable phenyl halide.
Introduction of the Pyrimidine Moiety: The 6-methylpyrimidin-4-yl group is attached through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Formation of the Carboxamide: The final step involves the formation of the carboxamide group through an amidation reaction using an appropriate carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(6-Methylpyrimidin-4-yl)amino]-N-phenylpiperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the phenyl and pyrimidine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted phenyl or pyrimidine derivatives.
Scientific Research Applications
4-[(6-Methylpyrimidin-4-yl)amino]-N-phenylpiperidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(6-Methylpyrimidin-4-yl)amino]-N-phenylpiperidine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- **4-[(6-Methylpyrimidin-4-yl)amino]-N-phenylpiperidine-1-carboxamide
- **4-[(6-Methylpyrimidin-4-yl)amino]-N-phenylpiperidine-1-carboxylate
- **4-[(6-Methylpyrimidin-4-yl)amino]-N-phenylpiperidine-1-carbothioamide
Uniqueness
This compound is unique due to its specific structural features, which confer distinct physicochemical properties and biological activities. Its combination of a piperidine ring, phenyl group, and pyrimidine moiety makes it a versatile compound for various applications.
Properties
IUPAC Name |
4-[(6-methylpyrimidin-4-yl)amino]-N-phenylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O/c1-13-11-16(19-12-18-13)20-15-7-9-22(10-8-15)17(23)21-14-5-3-2-4-6-14/h2-6,11-12,15H,7-10H2,1H3,(H,21,23)(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIDZNOYMWMNXQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)NC2CCN(CC2)C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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